2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid
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Overview
Description
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid is an organic compound with the molecular formula C16H13ClNO4. This compound is characterized by the presence of a chlorobenzoyl group, an amino group, a hydroxyphenyl group, and a propionic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-4-hydroxybenzoic acid under controlled conditions to form the intermediate product. This intermediate is then reacted with propionic anhydride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzoyl)propionic acid: Similar structure but lacks the amino and hydroxy groups.
4-Chlorobenzoyl chloride: Precursor in the synthesis of the compound.
3-Amino-4-hydroxybenzoic acid: Intermediate in the synthesis.
Uniqueness
2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
51234-97-0 |
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Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
2-[3-[(4-chlorobenzoyl)amino]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-9(16(21)22)11-4-7-14(19)13(8-11)18-15(20)10-2-5-12(17)6-3-10/h2-9,19H,1H3,(H,18,20)(H,21,22) |
InChI Key |
CVXCGRGLUOUZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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